molecular formula C13H21NO B13303216 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

Katalognummer: B13303216
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: OYNFNOMLGJHQGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C13H21NO. It is a derivative of propanol and features a dimethylphenyl group attached to an amino-methylpropanol backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2,4-dimethylbenzylamine with 2-methylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under specific temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is employed in the production of specialty chemicals and as a stabilizer in certain formulations.

Wirkmechanismus

The mechanism of action of 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    1-Amino-2-methylpropan-2-ol: A related compound with similar structural features but different functional groups.

    2-Amino-2-methyl-1-propanol: Another similar compound used in various chemical and biological applications.

Uniqueness: 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of the dimethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.

Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

1-[(2,4-dimethylphenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C13H21NO/c1-10-5-6-12(11(2)7-10)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3

InChI-Schlüssel

OYNFNOMLGJHQGU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)CNCC(C)(C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.